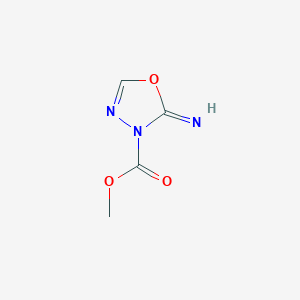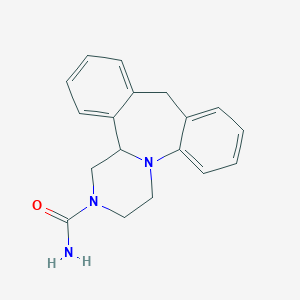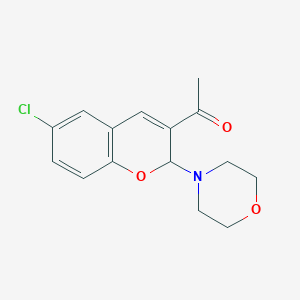
1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone, also known as LY294002, is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) that has been widely used in scientific research. This compound has been shown to have significant effects on various biological processes, including cell proliferation, differentiation, and survival.
Wirkmechanismus
1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone inhibits the activation of PI3K by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways, such as the Akt/mTOR pathway, which are involved in cell survival, proliferation, and differentiation. 1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone has been shown to induce cell cycle arrest and apoptosis in various cell types by inhibiting the activation of PI3K.
Biochemical and Physiological Effects:
1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone has been shown to have significant effects on various biological processes, including cell proliferation, differentiation, and survival. This compound has been shown to induce cell cycle arrest and apoptosis in various cell types, including cancer cells. Additionally, 1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone has been shown to inhibit the growth and metastasis of cancer cells in animal models. 1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone has several advantages as a research tool, including its potency and specificity for PI3K inhibition. Additionally, 1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone is readily available and can be easily synthesized in the lab. However, there are also limitations to the use of 1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone in lab experiments, including its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone in scientific research. One area of focus is the development of more potent and selective PI3K inhibitors that can be used as therapeutic agents for various diseases. Additionally, the use of 1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Finally, the development of new animal models that can be used to study the effects of 1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone in vivo may provide new insights into the role of PI3K in various biological processes.
Synthesemethoden
1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone can be synthesized using a multi-step process that involves the reaction of 2-amino-6-chlorobenzophenone with morpholine, followed by the reaction with ethyl chloroformate. The resulting intermediate is then reacted with 3,4-dihydro-2H-pyran to yield 1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone. The purity of the synthesized compound can be confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone has been widely used in scientific research as a tool to investigate the role of PI3K in various biological processes. This compound has been shown to inhibit the activation of PI3K, which leads to the inhibition of downstream signaling pathways, such as the Akt/mTOR pathway. 1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone has been used to study the role of PI3K in cell survival, apoptosis, and autophagy. Additionally, 1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone has been used to investigate the role of PI3K in various disease models, such as cancer, diabetes, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
122438-02-2 |
|---|---|
Produktname |
1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone |
Molekularformel |
C15H16ClNO3 |
Molekulargewicht |
293.74 g/mol |
IUPAC-Name |
1-(6-chloro-2-morpholin-4-yl-2H-chromen-3-yl)ethanone |
InChI |
InChI=1S/C15H16ClNO3/c1-10(18)13-9-11-8-12(16)2-3-14(11)20-15(13)17-4-6-19-7-5-17/h2-3,8-9,15H,4-7H2,1H3 |
InChI-Schlüssel |
GBRJDRVCPKCMBI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1N3CCOCC3 |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1N3CCOCC3 |
Synonyme |
1-(6-Chloro-2-(4-morpholinyl)-2H-benzopyran-3-yl)ethanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



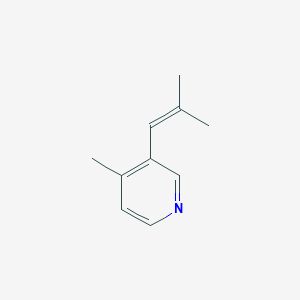
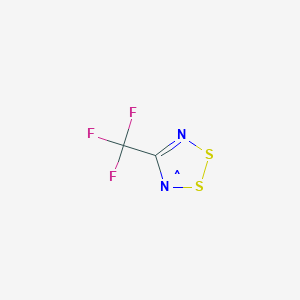


![3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B55794.png)
![Pyrazolo[1,5-a]pyridine-3-acetonitrile](/img/structure/B55798.png)

